4-Chlorobut-2-enenitrile

Description

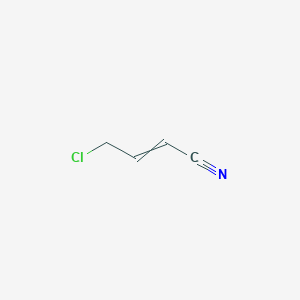

Structure

2D Structure

3D Structure

Properties

CAS No. |

27130-43-4 |

|---|---|

Molecular Formula |

C4H4ClN |

Molecular Weight |

101.53 g/mol |

IUPAC Name |

4-chlorobut-2-enenitrile |

InChI |

InChI=1S/C4H4ClN/c5-3-1-2-4-6/h1-2H,3H2 |

InChI Key |

TVATXSHJPUWJHZ-UHFFFAOYSA-N |

Canonical SMILES |

C(C=CC#N)Cl |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 4 Chlorobut 2 Enenitrile

Direct Halogenation and Nitrile Functionalization Approaches

Direct synthetic routes that introduce the required chloro and nitrile functionalities onto a four-carbon backbone represent a primary strategy for obtaining 4-chlorobut-2-enenitrile. These methods often involve the functionalization of readily available precursors.

Chlorination of But-2-enenitrile (B8813972) Analogues

The direct chlorination of but-2-enenitrile (crotononitrile) at the allylic position (C-4) is a key strategy for the synthesis of this compound. This transformation requires conditions that favor allylic substitution over the addition to the carbon-carbon double bond. Radical halogenation is a common method to achieve this selectivity. libretexts.org

Reagents such as N-chlorosuccinimide (NCS) are widely used for allylic chlorination because they can provide a low, steady concentration of chlorine radicals, which minimizes competitive electrophilic addition across the double bond. organic-chemistry.orgwikipedia.org The reaction is typically initiated by light (photolysis) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

The mechanism proceeds via a radical chain reaction:

Initiation: Homolytic cleavage of the initiator or the N-Cl bond in NCS generates the initial radical species.

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of but-2-enenitrile. This step is regioselective for the allylic position because the resulting allylic radical is stabilized by resonance with the adjacent double bond. The resonance delocalizes the radical electron across the C-2 and C-4 positions.

Propagation: The stabilized allylic radical then reacts with a chlorine source, such as Cl₂ or NCS, to form the this compound product and regenerate a chlorine radical, which continues the chain. youtube.com

Using a low concentration of molecular chlorine (Cl₂) at high temperatures can also favor allylic chlorination. libretexts.org However, NCS is often preferred in laboratory settings due to its solid nature and safer handling. chemicalbook.com

Table 1: Reagents for Allylic Chlorination of But-2-enenitrile

| Reagent | Initiator/Condition | Advantages |

|---|---|---|

| N-Chlorosuccinimide (NCS) | Light (hν) or Radical Initiator (e.g., AIBN) | Good selectivity for substitution, safer handling. wikipedia.orgchemicalbook.com |

| Chlorine (Cl₂) | High Temperature | Inexpensive reagent, suitable for industrial scale. libretexts.org |

Dehydration Routes to α,β-Unsaturated Nitriles from Aldoximes

The dehydration of aldoximes is a powerful and environmentally benign method for the synthesis of nitriles, where water is the only byproduct. This methodology can be applied to the synthesis of α,β-unsaturated nitriles from the corresponding α,β-unsaturated aldoximes. To synthesize a precursor for this compound, one would start with an appropriately substituted chloro-aldoxime.

Various catalytic systems can effect this transformation. For instance, simple iron salts have been shown to catalyze the dehydration of aldoximes without the need for nitrile-containing solvents. organic-chemistry.org This makes the process greener and more economical. The reaction proceeds by coordination of the aldoxime to the metal center, facilitating the elimination of water.

Biocatalytic methods using aldoxime dehydratases offer another mild and highly selective route. These enzymes can operate in aqueous media at ambient temperature and pressure, converting a wide range of aldoximes to their corresponding nitriles with high efficiency. wikipedia.org The synthesis of an α,β-unsaturated nitrile like but-2-enenitrile can be achieved from the corresponding unsaturated aldehyde, which is first condensed with hydroxylamine (B1172632) to form the aldoxime in situ. wikipedia.org A subsequent enzymatic dehydration yields the final nitrile product.

Advanced Catalytic Systems in this compound Synthesis

Modern catalytic methods provide sophisticated tools for constructing complex molecules like this compound, often with high efficiency and selectivity under mild conditions.

Transition Metal-Catalyzed Cyanation Strategies, Including Shuttle Catalysis

Transition metal-catalyzed cyanation reactions are a cornerstone of modern organic synthesis for introducing the nitrile functional group. These methods often involve the cross-coupling of an organic halide with a cyanide source. To synthesize this compound, a precursor such as 1,4-dichlorobut-2-ene could be subjected to a monocyanation reaction. Catalysts based on palladium, nickel, or ruthenium are commonly employed. researchgate.netnih.gov

A particularly innovative approach is "shuttle catalysis," which avoids the direct use of highly toxic cyanide salts like KCN or NaCN. In this strategy, an inexpensive and less toxic alkyl nitrile can serve as the cyanide source. The mechanism involves the transition-metal-catalyzed activation of a C-CN bond in the donor nitrile. researchgate.neteurekaselect.com The metal catalyst abstracts the cyano group from the donor molecule and "shuttles" it to the organic electrophile (e.g., an allylic halide). This approach offers a safer and more controlled generation of the active metal-cyanide intermediate, preventing catalyst deactivation and reducing toxicity risks. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Cyanation Systems

| Catalyst System | Cyanide Source | Substrate Type | Key Features |

|---|---|---|---|

| Nickel/Ligand | Butyronitrile | Aryl/Vinyl Halides | Avoids toxic metal cyanides; uses benign nitrile as reagent. researchgate.net |

| Palladium/Ligand | K₄[Fe(CN)₆] | Aryl Halides | Uses a non-toxic, solid cyanide source; mild conditions. |

Amino-Catalyzed Reactions for Related Halogenated Butenenitriles

Organocatalysis, particularly using chiral amines or their derivatives, has emerged as a powerful tool for the asymmetric synthesis of functionalized molecules. While a direct amino-catalyzed synthesis of this compound is not established, related strategies can produce structurally similar halogenated nitriles. These methods often rely on the formation of nucleophilic enamines or electrophilic iminium ions as key intermediates.

For instance, ammonium (B1175870) salts derived from chiral amines have been successfully used to catalyze the asymmetric α-halogenation of carbonyl compounds and their derivatives. nih.gov A similar strategy could be envisioned for the functionalization of a suitable precursor. Furthermore, recent advances have demonstrated the use of chiral halonium salts in halogen-bonding catalysis to achieve asymmetric Mannich reactions for the synthesis of β-amino cyanoesters with high stereocontrol. beilstein-journals.org These methodologies highlight the potential of amino-based catalytic systems to construct complex, chiral halogenated nitrile structures that are closely related to this compound. nih.gov

Chemo- and Regioselective Synthesis of this compound Isomers (E/Z)

The double bond in this compound can exist as either the (E) (trans) or (Z) (cis) isomer. Controlling the stereochemical outcome of the synthesis is crucial as the biological activity and chemical reactivity of the isomers can differ significantly. The (E)-isomer is the more commonly documented form. uni.lu

Achieving chemo- and regioselectivity is paramount. For example, in the allylic chlorination of but-2-enenitrile, the reaction must selectively occur at the C-4 methyl group without adding to the double bond or substituting at the C-1 position. The resonance-stabilized allylic radical intermediate can, in principle, react at either C-2 or C-4. However, reaction at C-4 is generally favored for steric and electronic reasons, leading to the desired product.

The stereoselective synthesis of a specific isomer (E or Z) often requires carefully designed multi-step sequences. A plausible strategy for the selective synthesis of the (E)-isomer involves the anti-addition of a heterobifunctional reagent across an alkyne. For example, starting with a suitable 4-carbon alkyne, a hydrochlorination followed by cyanation, or vice-versa, with stereochemical control could yield the desired (E)-alkene.

Alternatively, stereoselectivity can be controlled in elimination reactions. For example, the synthesis of a precursor molecule containing a leaving group at C-4 and a protected hydroxyl or other functional group at C-3 could be designed. Subsequent elimination to form the double bond can be directed towards the E or Z isomer based on the choice of reagents and reaction conditions (e.g., Wittig reaction or Horner-Wadsworth-Emmons olefination variants).

Table 3: Potential Strategies for Stereoselective Synthesis

| Synthetic Approach | Intermediate | Key Transformation | Expected Outcome |

|---|---|---|---|

| Alkyne Functionalization | But-2-ynenitrile or precursor | Anti-addition of H and Cl | Predominantly (E)-isomer |

| Stereoselective Olefination | Aldehyde/Ketone and Phosphonium Ylide | Wittig or HWE Reaction | Control over E/Z ratio based on ylide and conditions |

Elucidating Reaction Mechanisms of 4 Chlorobut 2 Enenitrile

Nucleophilic Substitution Pathways Involving the Allylic Chloride Moiety

The allylic chloride in 4-chlorobut-2-enenitrile is a prime site for nucleophilic attack. Allylic halides, in general, are excellent substrates for nucleophilic substitution reactions. The presence of the adjacent π-system can stabilize the transition states of both SN1 and SN2 reactions, making them more favorable than their saturated counterparts. quora.com The process can, however, be complicated by allylic rearrangements, where the nucleophile may attack either of the two electron-deficient carbons of the allylic system.

Kinetic studies on analogous allylic chlorides provide valuable insights into the probable mechanistic behavior of this compound. The reactivity of allylic halides in SN2 reactions is well-documented, with the activating effect of the allyl group being a known phenomenon. acs.orgnih.gov For instance, 6-chloromethyl-6-methylfulvene, a primary allylic halide, reacts significantly faster with potassium iodide in acetone (B3395972) than benzyl (B1604629) chloride does at room temperature. acs.orgnih.gov This enhanced reactivity is attributed to the ability of the π-system to overlap with the orbitals of the nucleophile and the leaving group in the five-coordinate transition state of an SN2 reaction, thereby lowering the transition state energy. quora.com

Computational studies on the SN2 reactions of allyl chloride with various nucleophiles have shown that the energy barriers are lower compared to their propyl chloride analogues, a phenomenon termed the "allylic effect". nih.gov This effect is largely due to a smaller geometric distortion energy required for the reactants to reach the SN2 transition state. nih.gov Furthermore, for anionic nucleophiles, a portion of the incoming negative charge can be delocalized into the carbon chain, providing additional stabilization to the transition state. nih.gov

In the context of SN1 reactions, the stability of the resulting carbocation is paramount. Allylic carbocations are stabilized by resonance, which increases their ease of formation and accelerates the reaction rate. quora.comncert.nic.in However, the presence of electron-withdrawing groups, such as the nitrile group in this compound, can destabilize a developing positive charge, potentially disfavoring an SN1 pathway. nih.gov

Table 1: Calculated Enthalpies of Activation for Identity Substitution Reactions

| Alkyl Group | ΔH‡ (kcal/mol) |

| Allyl Chloride | 0.028 |

| 6-Methyl-5,6-dihydrofulvenyl chloride | 0.068 |

| Data sourced from computational studies at the MP2/6-311+G* level, representing the difference in transition-state enthalpies for rotation about the Cα–Cβ bond.* acs.orgnih.gov |

The competition between SN1 and SN2 pathways is heavily influenced by reaction conditions, including the nature of the nucleophile, the solvent, and the structure of the substrate. quora.com SN2 reactions are favored by strong, unhindered nucleophiles and polar aprotic solvents. Conversely, SN1 reactions are promoted by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. ncert.nic.in

For allylic systems, the choice of solvent can significantly impact the reaction outcome. rsc.org In solvolysis reactions, where the solvent acts as the nucleophile, polar protic solvents like water, alcohols, or acetic acid are typically used, favoring the SN1 mechanism. ncert.nic.in The use of silver nitrate (B79036) in aqueous solution, for example, facilitates the removal of the chloride ion to form a carbocation intermediate. pearson.com

The regioselectivity of nucleophilic attack on allylic systems can also be controlled by the reaction conditions. In some cases, the same product mixture can be obtained from isomeric allylic halides, suggesting a common intermediate, likely a resonance-stabilized carbocation.

Electrophilic and Radical Additions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to both electrophilic and radical addition reactions. The electron-withdrawing nature of the nitrile group deactivates the double bond towards electrophilic attack but can influence the regioselectivity of the addition.

Electrophilic addition to alkenes is a fundamental reaction class that allows for the introduction of a wide range of functional groups. ksu.edu.sa The reaction is initiated by an electrophile, an electron-poor species, which is attracted to the electron-rich π-bond of the alkene. chemistrystudent.com This attack typically forms a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org The regioselectivity of this addition is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. ksu.edu.salibretexts.org

For α,β-unsaturated nitriles, the electron-withdrawing nitrile group influences the electron density of the double bond, making it less nucleophilic. dalalinstitute.com However, conjugate addition can occur where a nucleophile adds to the β-carbon, with the negative charge being delocalized onto the nitrile group. This process, known as cyanoethylation, is common with nucleophiles like phenols, alcohols, and amines. bhu.ac.in The stereoselectivity of addition reactions, whether they proceed via syn or anti addition, is highly dependent on the reaction mechanism. masterorganicchemistry.com For instance, hydroboration-oxidation results in syn addition, while halogenation often proceeds via anti addition through a halonium ion intermediate. ksu.edu.sa

Table 2: Regioselectivity in Alkene Addition Reactions

| Reaction | Regioselectivity | Product Type |

| Hydrohalogenation (e.g., HBr) | Markovnikov | Alkyl Halide |

| Hydrohalogenation with Peroxides | Anti-Markovnikov | Alkyl Halide |

| Hydroboration-Oxidation | Anti-Markovnikov | Alcohol |

| This table summarizes the general regiochemical outcomes for common alkene addition reactions. ksu.edu.salibretexts.org |

Radical addition to double bonds provides an alternative pathway for functionalization, often with complementary regioselectivity to electrophilic additions. nih.gov The addition of a radical to an alkene is a key step in many important transformations, including polymerization. libretexts.org The reactivity in radical additions is influenced by both the reaction exothermicity and polar effects. nih.gov

A well-known example of a radical addition is the anti-Markovnikov addition of hydrogen bromide to alkenes in the presence of peroxides. libretexts.org The reaction is initiated by the homolytic cleavage of the peroxide, which then generates a bromine radical. This radical adds to the less substituted carbon of the alkene to form the more stable carbon radical intermediate. libretexts.org

Radical-mediated transformations involving nitriles have also been explored. For instance, carbon-centered radicals can add to the nitrile triple bond, leading to various cyclization and functionalization reactions. researchgate.net Furthermore, the nitrile group can act as a radical acceptor in cascade strategies. nih.gov

Nitrile Group Reactivity: Cycloadditions and Functional Group Interconversions

The nitrile group in this compound possesses a unique reactivity profile, characterized by its electrophilic carbon atom and the π-systems of the triple bond. researchgate.netnih.gov This allows it to participate in various cycloaddition reactions and be converted into a range of other functional groups. researchgate.net

The nitrile group can undergo cycloaddition reactions such as [3+2] cycloadditions with azides and [4+2] cycloadditions with dienes, leading to the formation of heterocyclic compounds. nih.gov These reactions are powerful tools for constructing complex molecular architectures.

Furthermore, the nitrile group is a versatile precursor for numerous functional group interconversions. researchgate.netvanderbilt.edu It can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. imperial.ac.uk Partial reduction with diisobutylaluminum hydride (DIBAL-H) can yield an imine, which can be hydrolyzed to an aldehyde. imperial.ac.uk Hydrolysis of the nitrile group under acidic or basic conditions affords a carboxylic acid. These transformations highlight the synthetic utility of the nitrile functionality in organic synthesis. researchgate.net

Table 3: Common Functional Group Interconversions of the Nitrile Group

| Reagent(s) | Product Functional Group |

| LiAlH₄, then H₂O | Primary Amine |

| H₂, Catalyst (e.g., PtO₂) | Primary Amine |

| DIBAL-H, then H₂O | Aldehyde |

| H₃O⁺, heat | Carboxylic Acid |

| This table illustrates some of the common transformations of the nitrile functional group. imperial.ac.uk |

Hydrofunctionalization and Other Nitrile Transformations

The nitrile group of this compound is susceptible to various transformations, including hydrofunctionalization reactions that add a hydrogen atom and a functional group across the carbon-nitrogen triple bond or the carbon-carbon double bond.

One of the fundamental transformations of nitriles is hydrolysis, which can be catalyzed by either acid or base. Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the nitrile carbon and facilitating the attack of a weak nucleophile like water. This leads to the formation of a carboxylic acid and an ammonium (B1175870) ion. In basic hydrolysis, a strong nucleophile such as hydroxide (B78521) directly attacks the nitrile carbon, ultimately forming a carboxylate salt and ammonia.

Reduction of the nitrile group is another important transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. This reaction proceeds through the formation of an intermediate imine anion.

The carbon-carbon double bond in this compound can also undergo hydrofunctionalization. For instance, photoinduced [4+2]-cycloaddition reactions of vinyldiazoacetates with azoalkenes, generated in situ from α-halohydrazones, can lead to the formation of highly functionalized heterocyclic compounds. nih.gov Subsequent catalytic dehydration of the resulting oximido group can yield a nitrile, demonstrating a pathway to incorporate the nitrile functionality within a newly formed ring system. nih.gov

Transformation Pathways Leading to Eliminated Products

The presence of a chlorine atom at the γ-position relative to the nitrile group in this compound makes it a substrate for elimination reactions, where the chlorine atom and a hydrogen atom are removed to form a new double bond. These reactions are typically promoted by a base. masterorganicchemistry.com The specific pathway of the elimination reaction (E1, E2, or E1cb) is influenced by factors such as the strength of the base, the solvent, and the structure of the substrate. libretexts.orgucsb.edu

In an E2 (elimination, bimolecular) mechanism, the abstraction of a proton by a base and the departure of the leaving group (chloride) occur in a single, concerted step. libretexts.orgyoutube.com This mechanism is favored by strong bases. libretexts.orgyoutube.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. youtube.com For this compound, a strong base could abstract a proton from the carbon adjacent to the chlorine-bearing carbon (the β-carbon), leading to the formation of a conjugated diene system.

An E1 (elimination, unimolecular) mechanism proceeds in two steps. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. ucsb.edu In the second step, a weak base abstracts a proton from a carbon adjacent to the carbocation, forming the double bond. libretexts.org This pathway is more likely with secondary and tertiary halides and in the presence of weak bases or heat. libretexts.org

The E1cb (elimination, unimolecular, conjugate base) mechanism involves the formation of a carbanion in the first step through the deprotonation of the substrate by a base. In the second step, the leaving group departs from the carbanion to form the alkene. This mechanism is common when the β-protons are particularly acidic, which could be the case in this compound due to the electron-withdrawing nature of the nitrile group.

The choice of reaction conditions, particularly the base and solvent, is crucial in determining the outcome of the reaction, as elimination reactions often compete with nucleophilic substitution reactions. masterorganicchemistry.comucsb.edu For example, using sodium hydroxide in an aqueous solution typically favors nucleophilic substitution, while dissolving it in ethanol (B145695) promotes elimination. youtube.com

4 Chlorobut 2 Enenitrile As a Versatile Synthetic Intermediate

Role in Polymer and Material Science Research

The investigation into the utility of 4-Chlorobut-2-enenitrile in polymer and material science has similarly yielded no specific published research.

Potential as a Monomer in Specialty Polymer Development

The presence of a polymerizable double bond in this compound suggests its theoretical potential as a monomer. The nitrile and chloro functionalities could impart unique properties to a resulting polymer, such as increased polarity, reactivity for post-polymerization modification, and potentially enhanced thermal stability. However, no studies detailing the polymerization of this compound or the characterization of a corresponding homopolymer or copolymer have been identified.

Theoretical and Computational Investigations of 4 Chlorobut 2 Enenitrile

Quantum Chemical Studies on Molecular Structure and Conformation, including Isomeric Forms

Detailed quantum chemical studies specifically targeting the molecular structure and conformation of 4-chlorobut-2-enenitrile and its isomers are not extensively reported in the available literature. General chemical databases confirm the existence of two primary geometric isomers: (Z)-4-chlorobut-2-enenitrile and (E)-4-chlorobut-2-enenitrile. These isomers arise from the restricted rotation around the C2=C3 double bond.

While specific computational studies providing precise bond lengths, bond angles, and dihedral angles for the lowest energy conformations of these isomers are not found, general principles of structural chemistry suggest that both isomers would adopt a largely planar structure concerning the C=C-C≡N framework to maximize conjugation. The primary conformational flexibility would arise from the rotation around the C3-C4 single bond.

Without dedicated computational studies, a quantitative comparison of the relative stabilities of the various possible conformers (resulting from rotation around the C-C single bond for each isomer) cannot be accurately presented. Such studies, typically employing methods like Density Functional Theory (DFT), would be necessary to determine the global minimum energy structures and the energy barriers between different conformations.

Table of Isomeric Forms of this compound

| Isomer Name | CAS Number | Molecular Formula | Structure |

| (Z)-4-chlorobut-2-enenitrile | 20592-22-7 | C₄H₄ClN | Cl-CH₂-CH=CH-C≡N (cis) |

| (E)-4-chlorobut-2-enenitrile | 27130-43-4 | C₄H₄ClN | Cl-CH₂-CH=CH-C≡N (trans) |

Computational Modeling of Reaction Pathways and Transition States

A review of the scientific literature indicates a lack of specific computational modeling studies focused on the reaction pathways and transition states of this compound. While computational chemistry is a powerful tool for elucidating reaction mechanisms, its application to this particular compound is not well-documented in available research.

Theoretical investigations would be required to model various potential reactions, such as nucleophilic substitution at the allylic carbon bearing the chlorine atom, or nucleophilic addition to the α,β-unsaturated nitrile system. Such studies would involve:

Locating Transition States: Identifying the geometry of the highest energy point along the reaction coordinate for a given mechanistic step.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed, which is directly related to the reaction rate.

Characterizing Intermediates: Modeling the structure and stability of any transient species that are formed during the reaction.

For instance, a computational study of the Sₙ2 reaction with a nucleophile would model the transition state where the nucleophile is forming a new bond to the carbon atom while the C-Cl bond is breaking. The energy of this transition state would provide insight into the feasibility of the reaction.

Without such specific studies, any discussion of the reaction mechanisms of this compound remains speculative and based on general principles of organic reactivity.

Prediction of Reactivity and Selectivity in Organic Transformations

The prediction of reactivity and selectivity for this compound in organic transformations using computational methods is not specifically detailed in the available scientific literature. However, general principles of computational chemistry can be applied to hypothesize its behavior.

Reactivity: The molecule possesses two primary reactive sites: the electrophilic carbon atom attached to the chlorine, which is susceptible to nucleophilic attack, and the α,β-unsaturated nitrile system, which can undergo nucleophilic conjugate addition. The nitrile group and the chlorine atom are both electron-withdrawing, which would activate the double bond towards nucleophilic attack.

Selectivity: A key question in the reactivity of this compound is the competition between direct substitution (Sₙ2) at the C-Cl bond and conjugate addition (Michael addition) at the C=C double bond. Computational methods could predict the preferred pathway by comparing the activation energies for both reactions.

Frontier Molecular Orbital (FMO) Theory: An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into its reactivity.

The LUMO would likely be centered over the β-carbon of the double bond and the carbon attached to the chlorine, indicating these as the sites for nucleophilic attack.

The HOMO would provide information about where the molecule is most likely to act as a nucleophile, although this is less probable given the electron-withdrawing groups.

Electrostatic Potential Map: An electrostatic potential map would visually represent the electron-rich and electron-poor regions of the molecule. It would be expected to show a region of positive potential (blue) around the hydrogen atoms and the carbon of the C-Cl bond, and regions of negative potential (red) around the nitrogen of the nitrile group and the chlorine atom. This would further support the identification of electrophilic and nucleophilic centers.

Without specific computational data, these predictions remain qualitative.

Advanced Analytical Techniques in 4 Chlorobut 2 Enenitrile Research

Spectroscopic Characterization (NMR, IR, Mass Spectrometry) for Structural Elucidation

Spectroscopy is the cornerstone for determining the molecular architecture of 4-chlorobut-2-enenitrile. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of information to confirm the connectivity and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework. For this compound (Cl-CH₂-CH=CH-CN), both ¹H and ¹³C NMR spectra would provide key structural data. While specific experimental spectra are not widely published, the expected shifts and coupling patterns can be predicted based on established principles. For the more stable (E)-isomer, the following characteristics would be anticipated:

¹H NMR: The proton spectrum is expected to show three distinct sets of signals. The two protons of the chloromethyl group (-CH₂Cl) would be shifted downfield due to the electron-withdrawing effect of the chlorine atom. The two vinylic protons (-CH=CH-) would appear further downfield in the characteristic alkene region, exhibiting complex splitting patterns due to coupling with each other (trans-coupling) and with the adjacent methylene (B1212753) protons.

¹³C NMR: The carbon spectrum would display four unique signals corresponding to the four carbon environments: the nitrile carbon (-C≡N), the two distinct olefinic carbons (-CH=CH-), and the aliphatic carbon bearing the chlorine atom (-CH₂Cl).

Predicted NMR Data for (E)-4-Chlorobut-2-enenitrile

| Position | Approx. Chemical Shift (δ, ppm) | Splitting Pattern | Assignment |

|---|---|---|---|

| H-2 | ~6.7 - 7.0 | Doublet of Triplets (dt) | Vinylic proton adjacent to CN |

| H-3 | ~6.0 - 6.3 | Doublet of Triplets (dt) | Vinylic proton adjacent to CH₂Cl |

| H-4 | ~4.2 - 4.4 | Doublet (d) | Methylene protons (CH₂Cl) |

| Position | Approx. Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C-1 | ~115 - 118 | Nitrile Carbon (CN) |

| C-2 | ~105 - 110 | Vinylic Carbon (C=CH-CN) |

| C-3 | ~140 - 145 | Vinylic Carbon (C=CH-CH₂Cl) |

| C-4 | ~40 - 45 | Methylene Carbon (CH₂Cl) |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| ~3100 - 3000 | C-H Stretch | Vinylic (=C-H) |

| ~2260 - 2240 | C≡N Stretch | Nitrile (-CN) pressbooks.pub |

| ~1680 - 1640 | C=C Stretch | Alkene (-C=C-) vscht.cz |

| ~800 - 600 | C-Cl Stretch | Alkyl Halide (-C-Cl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to confirm the molecular weight and aspects of the structure. For this compound (C₄H₄ClN), the molecular weight is approximately 101.5 g/mol . uni.lu A key feature in the mass spectrum would be the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two m/z units, with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak. docbrown.info Fragmentation would likely proceed through the loss of stable neutral molecules or radicals, such as the chlorine atom or the cyanide group.

Predicted Mass Spectrometry Data for (E)-4-Chlorobut-2-enenitrile

| Adduct/Fragment | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 101.0027 | Molecular ion (for ³⁵Cl isotope) uni.lu |

| [M+H]⁺ | 102.0105 | Protonated molecule uni.lu |

| [M+Na]⁺ | 123.9925 | Sodium adduct uni.lu |

| [M-Cl]⁺ | 66 | Loss of a chlorine atom |

Chromatographic Methods for Purity and Isomer Analysis (e.g., GC/MS)

Chromatographic techniques are essential for separating this compound from impurities and for distinguishing between its different isomers. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for this purpose due to the compound's expected volatility. researchgate.net

In a GC-MS analysis, the sample is vaporized and passed through a long capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. This allows for the effective separation of this compound from any starting materials, byproducts, or degradation products, enabling a precise assessment of its purity.

Furthermore, GC is a powerful tool for isomer analysis. nih.gov It can effectively separate:

(E/Z)-Stereoisomers: The trans ((E)-4-chlorobut-2-enenitrile) and cis ((Z)-4-chlorobut-2-enenitrile) isomers have different spatial arrangements, leading to slight differences in their physical properties and, consequently, different retention times on a GC column.

Positional Isomers: Isomers such as 2-chlorobut-3-enenitrile or 4-chlorobut-3-enenitrile, which have the same molecular formula but different atomic connectivity, will have distinct retention times, allowing for their unambiguous identification.

The mass spectrometer serves as a highly specific detector. As each separated component elutes from the GC column, it is fragmented and analyzed by the MS. The resulting mass spectrum acts as a chemical fingerprint, confirming the identity of the this compound peak and helping to identify the structures of any separated impurities or isomers. nih.gov

Advanced Diffraction Techniques for Solid-State Characterization (if applicable)

For compounds that can be obtained in a crystalline solid form, X-ray diffraction techniques, particularly single-crystal X-ray crystallography, offer the most definitive structural analysis. This method maps the electron density of a crystal to determine the precise three-dimensional location of every atom in the molecule.

The applicability of this technique to this compound depends on its physical state at ambient or accessible temperatures. As a small, functionalized organic molecule, it may be a liquid at room temperature. However, if a stable, single crystal of the compound can be grown, for instance, by slow evaporation of a solvent or by low-temperature crystallization, then X-ray diffraction analysis would be possible.

If applicable, this technique would yield unparalleled detail, providing:

Unambiguous Stereochemistry: It would definitively confirm the configuration of the double bond as either E or Z.

Precise Bond Metrics: It would provide highly accurate measurements of all bond lengths and bond angles.

Intermolecular Interactions: The analysis would reveal how molecules pack together in the crystal lattice, providing insight into intermolecular forces.

While spectroscopic methods provide robust evidence for the structure in the gas or solution phase, X-ray crystallography gives an exact picture of the molecule's conformation in the solid state.

Q & A

Q. Methodological Answer :

- Variable Control : Fix temperature (e.g., 25–80°C), solvent polarity (e.g., THF vs. DCM), and diene structure.

- Kinetic Analysis : Use UV-Vis spectroscopy to monitor reaction progress.

- Stereochemical Outcomes : Analyze regioselectivity via X-ray crystallography (using SHELXL ) or NOESY NMR.

- Data Validation : Perform triplicate runs and apply t-tests to assess significance of rate differences .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Q. Methodological Answer :

- Source Comparison : Cross-reference data from peer-reviewed journals (avoiding non-academic sources like ).

- Computational Validation : Use Gaussian or ORCA to simulate NMR/IR spectra and compare with experimental results.

- Error Analysis : Quantify instrumental uncertainties (e.g., ±0.1 ppm for NMR) and report confidence intervals.

- Collaborative Verification : Share raw data with independent labs for reproducibility checks .

Advanced: What strategies are effective for analyzing hydrogen-bonding patterns in this compound crystals?

Q. Methodological Answer :

- X-ray Diffraction : Collect high-resolution data and refine using SHELXL .

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bond motifs (e.g., R₂²(8) patterns) using software like Mercury.

- Thermal Motion : Evaluate anisotropic displacement parameters to distinguish static disorder from dynamic effects.

- Visualization : Use ORTEP-3 for thermal ellipsoid plots and packing diagrams .

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat.

- Ventilation : Use a fume hood to prevent inhalation of volatile nitrile vapors.

- Spill Management : Neutralize with a 10% NaOH solution and absorb with inert material (e.g., vermiculite).

- Waste Disposal : Segregate halogenated waste in labeled containers compliant with local regulations .

Advanced: How can computational chemistry enhance understanding of this compound’s electronic properties?

Q. Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict dipole moments and frontier molecular orbitals (HOMO/LUMO).

- Solvent Effects : Use PCM models to simulate solvation in acetonitrile or water.

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for reaction planning .

Basic: What are the best practices for documenting the synthesis and analysis of this compound in a research report?

Q. Methodological Answer :

- Experimental Section : Detail reagents (purity, suppliers), equipment (model numbers), and step-by-step procedures.

- Data Presentation : Include raw spectra in appendices and processed data in figures with error bars.

- Literature Comparison : Tabulate melting points, spectral peaks, and yields alongside prior studies .

Advanced: How should researchers design a study to investigate the environmental degradation pathways of this compound?

Q. Methodological Answer :

- Experimental Setup : Expose the compound to UV light, microbial consortia, or hydrolytic conditions (pH 3–10).

- Analytical Tools : Use LC-MS/MS to identify degradation products (e.g., chlorinated alcohols or carboxylic acids).

- Kinetic Modeling : Apply pseudo-first-order kinetics to half-life calculations.

- Ecotoxicity Assessment : Use Daphnia magna or Vibrio fischeri assays for acute toxicity profiling .

Advanced: What methodologies are recommended for resolving crystallographic disorder in this compound structures?

Q. Methodological Answer :

- Data Collection : Use synchrotron radiation for high-resolution datasets to reduce noise.

- Refinement Strategies : Apply twin-law corrections in SHELXL or use invariom databases for charge density analysis.

- Dynamic Disorder Analysis : Employ variable-temperature crystallography to distinguish static vs. dynamic effects.

- Validation Tools : Check CIF files with PLATON or checkCIF for ADPs and geometry outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.